molecular formula C17H18F2N2 B5652410 1-(4-fluorobenzyl)-4-(4-fluorophenyl)piperazine

1-(4-fluorobenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5652410
M. Wt: 288.33 g/mol
InChI Key: FXSWCKNVQFDZNU-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-(4-fluorophenyl)piperazine is a chemical compound that has been explored in various contexts within chemical and pharmaceutical research. Its relevance spans from synthesis methods to its incorporation in complex molecular structures.

Synthesis Analysis

  • Benzylpiperazine derivatives similar to this compound have been synthesized in studies aiming to explore cerebral vasodilators and other pharmacological effects. For example, Ohtaka et al. (1989) synthesized compounds related to the metabolites of a cerebral vasodilator, providing insights into the synthetic pathways of similar benzylpiperazine derivatives (Ohtaka et al., 1989).

Molecular Structure Analysis

  • The molecular structure of related fluorobenzyl piperazine derivatives has been analyzed through various techniques such as X-ray diffraction and NMR. For instance, Sanjeevarayappa et al. (2015) conducted a study involving X-ray diffraction to confirm the structure of a tert-butyl piperazine derivative, which can shed light on the structural aspects of this compound (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

  • The chemical reactions and properties of benzylpiperazine derivatives, including this compound, involve various types of interactions and transformations. For example, the study by Jian (2011) on the synthesis of a dimethyl-4-(3-fluorobenzyl) piperazine from dimethylpiperazine highlights the chemical reactions and intermediate steps that may be relevant to our compound of interest (Y. Jian, 2011).

Physical Properties Analysis

  • The physical properties of fluorobenzyl piperazine derivatives are influenced by their molecular structure and can be determined through various analytical methods. The study by Zhang et al. (2011) on the crystal structure of a related fluorobenzyl piperazine compound provides insights into the physical properties such as crystallography and molecular conformations (Zhang et al., 2011).

Chemical Properties Analysis

  • The chemical properties of benzylpiperazine derivatives, including reactivity and stability, are crucial for understanding their potential applications. A study by Narendra Sharath Chandra et al. (2006) on the synthesis and in vitro antimicrobial studies of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives illustrates the exploration of chemical properties and potential biological activities (J. Narendra Sharath Chandra et al., 2006).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSWCKNVQFDZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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